4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a carboxylic acid group at the 4 position
Mechanism of Action
Target of Action
The primary target of 4-(4-chloro-3-fluorophenyl)benzoic acid is the Bcl-2 protein . Bcl-2 is a key regulator of the apoptotic pathway, playing a crucial role in determining cell survival by inhibiting apoptosis .
Mode of Action
4-(4-chloro-3-fluorophenyl)benzoic acid interacts with its target, Bcl-2, by binding to it . The binding affinity (K_D value) of this compound for Bcl-2 is approximately 400 μM . This interaction can potentially modulate the function of Bcl-2, influencing the regulation of apoptosis.
Biochemical Pathways
The interaction of 4-(4-chloro-3-fluorophenyl)benzoic acid with Bcl-2 affects the apoptotic pathway . Bcl-2 is known to prevent apoptosis by inhibiting the release of cytochrome c from the mitochondria, a key step in the initiation of the apoptotic cascade . Therefore, modulation of Bcl-2 function by this compound could potentially influence cell survival and death processes.
Result of Action
The molecular and cellular effects of 4-(4-chloro-3-fluorophenyl)benzoic acid’s action are likely related to its influence on apoptosis. By modulating the function of Bcl-2, this compound could potentially alter cell survival and death processes. This might have implications in conditions where regulation of apoptosis is disrupted, such as in cancer .
Action Environment
The action, efficacy, and stability of 4-(4-chloro-3-fluorophenyl)benzoic acid can be influenced by various environmental factors. These may include the pH of the environment , temperature, and presence of other interacting molecules. For instance, the compound should be handled in a well-ventilated place and protected from light for optimal stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Substituents: The chlorine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using fluorine gas or a fluorinating agent like Selectfluor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the biphenyl core.
Industrial Production Methods
Industrial production of 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chlorine or fluorine atoms.
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Scientific Research Applications
4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as liquid crystals or polymers with specific electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-hydroxy: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the biphenyl core, along with a carboxylic acid group. This combination of substituents imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-chloro-3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHSLDSPHPCRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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